Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate
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Overview
Description
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate is a chemical compound with the molecular formula C19H15NO5 and a molecular weight of 337.33 g/mol . This compound is known for its unique structure, which includes an isoxazole ring and a phenoxybenzoyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate typically involves multiple steps. One common method starts with the preparation of 4-phenoxybenzoyl chloride from 4-phenoxybenzoic acid. This is achieved by reacting 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF (dimethylformamide) and dichloromethane as the solvent . The resulting 4-phenoxybenzoyl chloride is then reacted with ethyl isoxazole-3-carboxylate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isoxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate can be compared with other similar compounds, such as:
4-Phenoxybenzoic acid: This compound shares the phenoxybenzoyl group but lacks the isoxazole ring, making it less versatile in certain reactions.
Ethyl isoxazole-3-carboxylate: This compound contains the isoxazole ring but lacks the phenoxybenzoyl group, limiting its applications in specific contexts.
The unique combination of the phenoxybenzoyl group and the isoxazole ring in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(4-phenoxybenzoyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-23-19(22)17-16(12-24-20-17)18(21)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSJNELHRVBXLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231614 |
Source
|
Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-09-4 |
Source
|
Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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